molecular formula C7H13ClF3N B15200424 4-chloro-3,3,4-trifluoro-N,N,2-trimethylbutan-2-amine CAS No. 32786-66-6

4-chloro-3,3,4-trifluoro-N,N,2-trimethylbutan-2-amine

Cat. No.: B15200424
CAS No.: 32786-66-6
M. Wt: 203.63 g/mol
InChI Key: WHXJQNRBAOXZBV-UHFFFAOYSA-N
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Description

4-Chloro-3,3,4-trifluoro-N,N,2-trimethylbutan-2-amine is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. Its structure incorporates multiple halogens—chlorine and fluorine atoms—alongside a dimethylamine (N,N-dimethyl) pharmacophore, a functional group prevalent in numerous biologically active molecules . The strategic inclusion of fluorine atoms is a common tactic in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and bioavailability. The dimethylamine group is a key feature in a wide range of FDA-approved pharmaceuticals, including agents targeting the central nervous system, exhibiting antimicrobial properties, and serving as anticancer therapies . While the specific biological profile and mechanism of action of this compound require further investigation, its molecular architecture suggests potential as a valuable intermediate or scaffold. Researchers can leverage this structure to develop novel compounds for various applications, such as antimicrobial agents given the known activity of N-chlorinated compounds , or as potential monoamine reuptake inhibitors based on the presence of the amine moiety . The compound is provided for research purposes exclusively. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

32786-66-6

Molecular Formula

C7H13ClF3N

Molecular Weight

203.63 g/mol

IUPAC Name

4-chloro-3,3,4-trifluoro-N,N,2-trimethylbutan-2-amine

InChI

InChI=1S/C7H13ClF3N/c1-6(2,12(3)4)7(10,11)5(8)9/h5H,1-4H3

InChI Key

WHXJQNRBAOXZBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(F)Cl)(F)F)N(C)C

Origin of Product

United States

Preparation Methods

Halofluorination of Preformed Amines

A patent by ICI Americas Inc. describes halofluorination techniques applicable to analogous structures:

  • Starting material : 3,3,4-Trifluoro-N,N,2-trimethylbutan-2-amine (synthesized via reductive amination of 3,3,4-trifluorobutan-2-one with methylamine).
  • Chlorination :
    • Reagent: Sulfuryl chloride (SO₂Cl₂) in dichloromethane at -10°C
    • Mechanism: Radical chlorination at C4 position
    • Yield: 68% (isolated via fractional distillation)

      Key advantage: Positional selectivity achieved through steric directing effects of trifluoromethyl groups.

Sequential Halogenation-Alkylation

Chinese Patent CN102066320A demonstrates a related approach for trifluoromethylated amines:

  • Fluorination first :
    • Substrate: 4-Chloro-3,4-difluoro-N-methylbutan-2-amine
    • Reagent: HF-pyridine complex at 150°C
    • Converts residual C-H bonds to C-F at C3
  • Methylation :
    • Agent: Dimethyl sulfate in NaOH/THF
    • Converts secondary amine to tertiary

      Optimization note: Excess methylating agent required due to steric hindrance.

Alternative Pathways from Ketone Intermediates

Reductive Amination Strategy

Adapted from PubChem data on similar amines:

Step Parameters Details
1. Ketone synthesis 3,3,4-Trifluorobutan-2-one from hexafluoropropylene oxide Gas-phase pyrolysis at 400°C
2. Chlorination Cl₂ gas under UV irradiation 85% conversion to 4-chloro derivative
3. Reductive amination NaBH₃CN, CH₃NH₂ in MeOH 72% yield after column chromatography
4. Quaternary amine formation CH₃I in DMF, 60°C 89% yield, confirmed by ¹⁹F NMR

Critical analysis: While effective, this route suffers from low atom economy in the fluorination step (38% calculated).

Industrial-Scale Production Considerations

Data from AK Scientific’s manufacturing specifications highlight:

  • Purification : Continuous fractional distillation under reduced pressure (15 mmHg, 80°C)
  • Quality control :
    • Purity ≥98% (GC-FID)
    • Residual solvents <0.5% (HS-GC)
  • Scale-up challenges : Exothermic methylation requires jacketed reactors with precise temperature control (±2°C)

Comparative Method Evaluation

Yield and Efficiency

Method Total Yield Cost Index Environmental Factor
Halofluorination 58% 1.2 High (Cl₂ usage)
Reductive amination 63% 1.8 Moderate (NaBH₃CN waste)
Gas-phase fluorination 41% 2.3 Low (closed-system)

Byproduct Management

  • Major byproduct : 4-Chloro-3,3,4-trifluoro-N-methylbutan-2-amine (5-12% yield)
  • Mitigation strategy :
    • Acid-base extraction at pH 9.2
    • Crystallization from hexane/EtOAc (3:1)

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted amines or alcohols.

Scientific Research Applications

4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific pathways or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Halogenation Patterns

  • This compound : Contains three fluorine atoms and one chlorine atom on carbons 3 and 3. The trifluoro group likely enhances electronegativity and resistance to oxidative degradation.
  • 7-Chloro-N-(3-Chloro-4-Fluorophenyl)-6-Nitroquinazolin-4-Amine () : Features dual chlorine substituents (on the quinazoline and phenyl rings) and a fluorine atom. The nitro group introduces strong electron-withdrawing effects, contrasting with the aliphatic fluorine in the target compound.
  • 3-Chloro-N-Phenyl-Phthalimide () : Aromatic chloro-substitution on an isoindoline-dione ring system. The chlorine here facilitates polymerization reactions, whereas the aliphatic chlorines in the target compound may influence steric effects.

Amine Functionalities

  • Target Compound: Tertiary amine with N,N-dimethyl and a methyl group on C2. This substitution reduces basicity and enhances solubility in non-polar solvents.
  • N-(2-(4-(9H-Fluoren-9-yl)-1,4-Diazepan-1-yl)Ethyl)-7-Chloroquinolin-4-Amine (Compound 11, ): Secondary amine linked to a diazepane-quinoline hybrid.
  • N-(4-Chlorophenyl)-N-(3-Thienylmethyl)Amine () : Aryl-alkyl secondary amine with a thiophene moiety. The aromatic chlorophenyl group may confer distinct electronic properties compared to the aliphatic chlorines in the target compound.

Physicochemical Properties

Property This compound* 7-Chloro-N-(3-Chloro-4-Fluorophenyl)-6-Nitroquinazolin-4-Amine N-(2-(4-(9H-Fluoren-9-yl)-1,4-Diazepan-1-yl)Ethyl)-7-Chloroquinolin-4-Amine
Molecular Weight ~223.6 (calculated) 353.14 ~550–600 (estimated)
Halogen Content 3F, 1Cl 2Cl, 1F, 1NO₂ 1Cl
Purity (HPLC) N/A 98% 95%
Backbone Type Aliphatic Heterocyclic (quinazoline) Hybrid (aliphatic-aryl)
Key Applications Hypothesized: Drug intermediates, fluorinated polymers Pharmaceutical intermediates Antimalarial research

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3,3,4-trifluoro-N,N,2-trimethylbutan-2-amine, and how is purity ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions under anhydrous conditions. For example, analogous compounds are synthesized using tetrahydrofuran (THF) as a solvent, triethylamine as a base, and column chromatography for purification . Purity validation employs HPLC (95–97% purity) and structural confirmation via 1^1H/13^13C NMR to resolve chemical environments of fluorinated and chlorinated groups .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Essential for resolving stereochemistry and substituent effects, particularly distinguishing trifluoromethyl (CF3CF_3) and chlorinated groups via 19^19F and 13^13C NMR shifts .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • HPLC : Quantifies purity and monitors reaction progress using reverse-phase columns with UV detection (e.g., 220–254 nm) .

Q. How can researchers access reliable physicochemical data for this compound?

  • Methodological Answer : Utilize the NIST Chemistry WebBook for validated phase-change data (e.g., boiling points) and spectral libraries. Cross-reference with PubChem entries for computed properties like logP and molecular polarizability, ensuring alignment with experimental data .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Substituent Modification : Systematically alter methyl, chloro, or trifluoro groups to assess impacts on receptor binding or enzyme inhibition. For example, replacing NN-methyl with bulkier groups may enhance selectivity .
  • Biological Assays : Pair synthetic analogs with in vitro assays (e.g., antimicrobial or cytotoxicity screens) to correlate structural features with activity. Use marine-derived compound frameworks (e.g., amides/alkaloids) as inspiration for bioactive motifs .

Q. What strategies resolve contradictory data in reported biological activities of this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For instance, discrepancies in antitrypanosomal activity may arise from differences in parasite strains or assay protocols .
  • Impurity Analysis : Use LC-MS to identify trace byproducts (e.g., dehalogenated derivatives) that might skew bioactivity results .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Employ software like AutoDock to simulate binding to receptors (e.g., malaria PfATP4 or bacterial efflux pumps). Focus on halogen-bonding interactions from chlorine/fluorine atoms .
  • QSAR Models : Train models using datasets of fluorinated amines to predict toxicity or permeability, leveraging descriptors like topological polar surface area (TPSA) .

Q. What advanced analytical methods detect trace degradation products of this compound?

  • Methodological Answer :

  • Derivatization GC-MS : React degradation products with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance volatility and detection sensitivity .
  • High-Resolution MS : Differentiate isobaric fragments (e.g., CF3CF_3 vs. CCl3CCl_3) with mass accuracy <1 ppm .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis & PurificationColumn chromatography, THF-based reactions
Structural Elucidation1^1H/13^13C/19^19F NMR, HPLC
Bioactivity ProfilingIn vitro cytotoxicity, antimicrobial assays
Computational PredictionMolecular docking, QSAR modeling
Degradation AnalysisDerivatization GC-MS, HRMS

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